4-[4-(3-methoxypiperidine-1-carbonyl)phenoxy]-N,N-dimethylpiperidine-1-sulfonamide
Description
4-[4-(3-methoxypiperidine-1-carbonyl)phenoxy]-N,N-dimethylpiperidine-1-sulfonamide is a complex organic compound that features a piperidine ring, a sulfonamide group, and a methoxypiperidine moiety
Properties
IUPAC Name |
4-[4-(3-methoxypiperidine-1-carbonyl)phenoxy]-N,N-dimethylpiperidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O5S/c1-21(2)29(25,26)23-13-10-18(11-14-23)28-17-8-6-16(7-9-17)20(24)22-12-4-5-19(15-22)27-3/h6-9,18-19H,4-5,10-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOYIOLWFPQEGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)N3CCCC(C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-methoxypiperidine-1-carbonyl)phenoxy]-N,N-dimethylpiperidine-1-sulfonamide typically involves multiple steps, starting with the preparation of the methoxypiperidine intermediate. This intermediate is then reacted with a phenoxy compound under specific conditions to form the desired product. Common reagents used in these reactions include boron reagents for Suzuki–Miyaura coupling .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-methoxypiperidine-1-carbonyl)phenoxy]-N,N-dimethylpiperidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
4-[4-(3-methoxypiperidine-1-carbonyl)phenoxy]-N,N-dimethylpiperidine-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and mechanisms.
Medicine: It has potential therapeutic applications due to its unique chemical structure.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(3-methoxypiperidine-1-carbonyl)phenoxy]-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and sulfonamide-containing molecules. Examples include:
- 3-methoxy-1-{4-[4-(3-methoxypiperidine-1-carbonyl)phenoxy]piperidin-1-yl}propan-1-one
- 4-(3-Methoxypiperidine-1-carbonyl)pyridine
Uniqueness
4-[4-(3-methoxypiperidine-1-carbonyl)phenoxy]-N,N-dimethylpiperidine-1-sulfonamide is unique due to its specific combination of functional groups and its potential applications in various scientific fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
